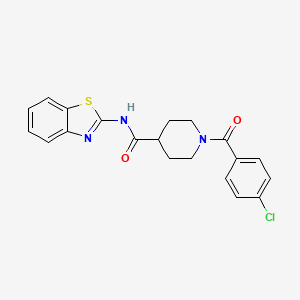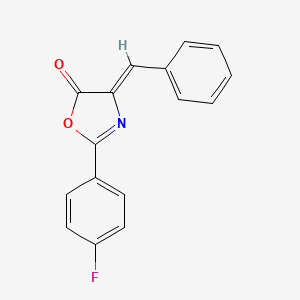![molecular formula C21H19FO3 B5705547 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as FLB-457, is a synthetic compound that belongs to the class of benzocycloheptathiophene derivatives. It is widely used in scientific research for its potential applications in the treatment of various neurological disorders.
作用机制
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. The dopamine D2 receptor is involved in the regulation of motor function, cognition, and emotion. Antagonism of this receptor has been shown to improve the symptoms of schizophrenia. The serotonin 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress. Agonism of this receptor has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One of the main advantages of 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its potential applications in the treatment of various neurological disorders. It has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
未来方向
There are several future directions for the research on 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One of the directions is to study its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Further studies are also needed to determine the optimal dosage and administration route of 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and to investigate its potential side effects.
合成方法
The synthesis of 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the reaction of 2-fluorobenzyl bromide with 3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
科学研究应用
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, which makes it a potential candidate for the treatment of these disorders. 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO3/c1-13-10-20-17(15-7-3-4-8-16(15)21(23)25-20)11-19(13)24-12-14-6-2-5-9-18(14)22/h2,5-6,9-11H,3-4,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWZTVGASHYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC3=CC=CC=C3F)C4=C(CCCC4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)


![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)
![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)

![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)